Ethyl (3S)-3-amino-4,4-dimethylpentanoate
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Overview
Description
Ethyl (3S)-3-amino-4,4-dimethylpentanoate, also known as L-Leucine ethyl ester, is a derivative of the essential amino acid L-Leucine. It is widely used in scientific research for its potential to enhance protein synthesis and muscle growth.
Mechanism of Action
Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester is believed to work by activating a signaling pathway known as the mammalian target of rapamycin (mTOR). This pathway plays a crucial role in regulating protein synthesis and muscle growth.
Biochemical and Physiological Effects:
Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester has been shown to increase muscle protein synthesis and reduce muscle protein breakdown. It may also enhance insulin sensitivity and improve glucose uptake in muscle cells.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester in lab experiments is its ability to enhance protein synthesis and muscle growth. However, its effects may vary depending on the dosage and duration of treatment. Additionally, there is limited research on the long-term safety and efficacy of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester as a dietary supplement.
Future Directions
1. Investigating the potential of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester as a therapeutic agent for muscle wasting diseases.
2. Examining the effects of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester on muscle metabolism and energy expenditure.
3. Studying the interactions between Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester and other dietary supplements or drugs.
4. Developing novel forms of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester with improved bioavailability and efficacy.
5. Investigating the potential of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester as a cognitive enhancer or anti-aging agent.
In conclusion, Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester is a promising dietary supplement with potential benefits for muscle growth and protein synthesis. Further research is needed to fully understand its mechanisms of action and long-term safety and efficacy.
Synthesis Methods
The synthesis of Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester involves the reaction of Ethyl (3S)-3-amino-4,4-dimethylpentanoate with ethanol and hydrochloric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester is commonly used in scientific research to investigate its potential as a dietary supplement for athletes and bodybuilders. Studies have suggested that Ethyl (3S)-3-amino-4,4-dimethylpentanoate ethyl ester may enhance protein synthesis and prevent muscle breakdown, leading to increased muscle mass and strength.
properties
IUPAC Name |
ethyl (3S)-3-amino-4,4-dimethylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)6-7(10)9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMQDGBSOJPPBZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S)-3-amino-4,4-dimethylpentanoate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.